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Compound of Interest

3-((4-Chlorobenzyl)oxy)piperidine
Compound Name:
hydrochloride

Cat. No.: B1455446

An In-depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No.
1220033-10-2): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride, a molecule of interest within the domain of
medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged
structure, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1] This
document delineates the core physicochemical properties of the title compound, presents a
robust, field-proven synthetic methodology, and outlines a comprehensive analytical workflow
for structural verification and purity assessment. Furthermore, it explores the compound's
potential therapeutic applications by drawing logical inferences from structurally related
molecules. This guide is intended for researchers, chemists, and drug development
professionals seeking to leverage this versatile chemical entity in their research and
development programs.

Introduction and Compound Profile

The piperidine ring is a cornerstone of modern medicinal chemistry, valued for its favorable
physicochemical properties which can enhance a molecule's druggability.[1] Its presence often
improves metabolic stability, facilitates transport across biological membranes, and allows for
precise three-dimensional orientation of appended pharmacophoric groups.[1] 3-((4-
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Chlorobenzyl)oxy)piperidine hydrochloride incorporates this key heterocycle, functionalized
with a 4-chlorobenzyl ether moiety. This substitution pattern makes it a valuable intermediate
and a potential pharmacophore in its own right.

It is critical to note a discrepancy in the public domain regarding the assigned CAS number.
While this guide focuses on the structure explicitly named 3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride, the associated CAS number 1220033-10-2 is not consistently and
authoritatively linked to this specific molecule. Researchers should exercise due diligence and
confirm compound identity via the analytical methods described herein, rather than relying
solely on the CAS number.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are
calculated based on the chemical structure and should be confirmed empirically.

Property Value Source

3-((4-
Chemical Name Chlorobenzyl)oxy)piperidine

hydrochloride
CAS Number 1220033-10-2 (User-provided)
Molecular Formula C12H17CI2NO Sinfoo Biotech[2]
Molecular Weight 262.18 g/mol Sinfoo Biotech[2]

C1CCNC(C1)0CC2=CC=C(C
=C2)CI.Cl

Canonical SMILES

INChI=1S/C12H16CINO.CIH/c
13-11-5-3-10(4-6-11)9-15-12-

InChl Key
7-1-2-8-14-12;/h3-6,12,14H,1-
2,7-9H2;1H
White to off-white solid
Appearance

(Predicted)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1455446?utm_src=pdf-body
https://www.benchchem.com/product/b1455446?utm_src=pdf-body
https://www.benchchem.com/product/b1455446?utm_src=pdf-body
http://sinfoobiotech.com/product/982788
http://sinfoobiotech.com/product/982788
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride hinges on the formation
of a robust ether linkage. While several methods exist, a modified Mitsunobu reaction or a
classical Williamson ether synthesis represents the most logical and efficient pathways. The
Mitsunobu reaction is often preferred in modern synthesis due to its exceptionally mild
conditions and high functional group tolerance, which is particularly relevant when working with
protected piperidines.[3]

Synthetic Workflow Diagram

Step 1: Ether Formation (Mitsunobu Reaction)

C\I-Boc-B-hydroxypiperidina G4-Ch|orophenyl)methanoD

DIAD / PPhs
THF, 0°C to RT

Formation of
oxyphosphonium salt

6-Boc-3-((4-chIorobenzyl)oxy)piperidina

Acidic cleavage
of Boc group

Step 2: Deprotection and Salt Formation

4M HCI in Dioxane
RT

3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride
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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride from
commercially available starting materials.

Step 1: Synthesis of N-Boc-3-((4-chlorobenzyl)oxy)piperidine

» To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq), (4-chlorophenyl)methanol (1.1
eq), and triphenylphosphine (PPhs, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol)
under a nitrogen atmosphere at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq)
dropwise over 20 minutes.

» Allow the reaction mixture to warm to room temperature and stir for 16 hours. The causality
here is the in-situ formation of an oxyphosphonium salt from the alcohol, which is then
displaced by the alkoxide of the hydroxypiperidine in an Sn2 reaction.[3]

» Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl
Acetate/Hexane).

e Upon completion, concentrate the mixture under reduced pressure.

 Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient
of ethyl acetate in hexanes to afford the protected intermediate as a clear oil.

Step 2: Synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

e Dissolve the purified N-Boc-3-((4-chlorobenzyl)oxy)piperidine (1.0 eq) from Step 1 in a
minimal amount of dichloromethane.

e Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for
4 hours.

e Monitor the deprotection by TLC until the starting material is fully consumed.
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» Concentrate the reaction mixture under reduced pressure.
o Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

o Dry the resulting white solid under high vacuum to yield the final product, 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and integrity of the
synthesized compound. A multi-technique approach ensures that the material meets the
standards required for subsequent research.

Analytical Workflow Diagram

Analytical Techniques

HPLC-UV
(Purity >95%)
| -V —~
(Qualified Batch)
LC-MS

— ?

Crude Product (Confirm Mass) Meets Specs?
Repurify / Resynthesize

RS —

H & 3C NMR
(Confirm Structure)

Certificate of Analysis

Click to download full resolution via product page

Caption: A standard QC workflow for compound validation.

Protocol 1: High-Performance Liquid Chromatography
(HPLC)

o Objective: To determine the purity of the final compound. The chlorobenzyl moiety provides a
strong UV chromophore, making UV detection highly sensitive.
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e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pym).
e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

» Mobile Phase B: 0.1% TFA in Acetonitrile.

» Gradient: 10% to 90% B over 15 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 220 nm and 254 nm.

o Acceptance Criteria: Purity = 95%.

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS)

e Objective: To confirm the molecular weight of the compound.

* Methodology: Utilize the same LC method as above, with the eluent directed into an
electrospray ionization (ESI) mass spectrometer.

o Expected lon: [M+H]* corresponding to the free base (C12H16CINO). Calculated m/z: 226.09.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Objective: To provide unambiguous structural confirmation.
e Solvent: Deuterated methanol (CDsOD) or dimethyl sulfoxide (DMSO-ds).

* H NMR (Predicted): Expect signals corresponding to the aromatic protons of the 4-
chlorobenzyl group (two doublets in the ~7.3-7.4 ppm range), a singlet for the benzylic -CH=-
protons (~4.5 ppm), and a series of multiplets for the piperidine ring protons (~1.5-3.5 ppm).

e 13C NMR (Predicted): Expect signals for the 4 distinct aromatic carbons, the benzylic carbon
(~70 ppm), the piperidine carbon bearing the oxygen (~75-80 ppm), and the remaining
piperidine carbons.
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Potential Applications in Drug Discovery

While specific biological data for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is not
widely published, its structural motifs suggest several high-potential therapeutic applications
based on established pharmacology of related analogs.

Potential Biological Targets Diagram

3-((4-CI-Bn)O)piperidine HCI

NS Targets tform Technology
A
Dopamine Transporter Acetylcholinesterase Histamine H3 Receptor Cannabinoid Receptor 1 PROTA e
(DAT) (AChE) (H3R) (CBIR) affold

Click to download full resolution via product page
Caption: Potential biological roles based on related structures.

o Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in drugs
targeting the CNS.[1]

o Dopamine Transporter (DAT) Inhibition: A structurally similar compound with an iodobenzyl
group showed strong inhibitory effects on DAT, suggesting potential applications in treating
depression or ADHD.[4]

o Cholinesterase Inhibition: Numerous benzylpiperidine and oxypiperidine derivatives are
potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease
therapy.[3][5][6]

o Histamine H3 Receptor Antagonism: 4-oxypiperidine ethers have been developed as
antagonists of the H3 receptor, another promising target for cognitive enhancement.[3]

» Platform Technology in Drug Development:
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o PROTAC Linkers: Related iodobenzyl oxy piperidine structures are explicitly sold as
linkers for creating Proteolysis Targeting Chimeras (PROTACS), a novel modality for
targeted protein degradation.[7] The title compound could serve as a versatile building
block for developing new PROTACs.

Safety and Handling

While specific toxicology data for this compound is unavailable, data from structurally related
chemicals should be used for preliminary hazard assessment.

GHS Classification (Predicted): Based on similar compounds, it is likely classified as GHS07
(Exclamation Mark).[8]

o Hazard Statements (Predicted): H319 - Causes serious eye irritation.[8]

e Precautionary Statements (Predicted): P280 - Wear protective gloves/eye protection/face
protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[8]

e Handling: Should be handled by technically qualified personnel in a well-ventilated fume
hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves, is required.

Conclusion

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a chemical entity with significant
potential as a building block and pharmacological tool. Its synthesis is achievable through
established and reliable organic chemistry protocols. This guide provides the necessary
framework for its synthesis, purification, and rigorous analytical characterization. The structural
similarity to known bioactive molecules suggests promising avenues for exploration in CNS
drug discovery and as a scaffold in novel therapeutic platforms like PROTACs. As with any
research chemical, empirical validation of these proposed protocols and hypotheses is the
essential next step for any research program.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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